molecular formula C17H14Cl2N2OS B2903512 2,4-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 330677-04-8

2,4-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2903512
CAS No.: 330677-04-8
M. Wt: 365.27
InChI Key: DIKBWIAWDBVIAQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a specialized chemical scaffold designed for research use in kinase inhibition studies and drug discovery. This tetrahydrobenzothiophene core structure is of significant interest in medicinal chemistry for developing inhibitors of c-Jun N-terminal kinases (JNKs), particularly JNK2 and JNK3 . The JNK signaling pathway is a pivotal target for neurological research, and compounds within this chemical class are investigated for their potential to modulate pathways associated with neuronal apoptosis and inflammatory responses . The molecular design incorporates a benzamide linkage and a nitrile group, which are common features in small molecules that exhibit strong binding affinity to the ATP site of kinase targets . This compound is intended For Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-9-2-5-15-12(6-9)13(8-20)17(23-15)21-16(22)11-4-3-10(18)7-14(11)19/h3-4,7,9H,2,5-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBWIAWDBVIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:
C20H19Cl2N3O4SC_{20}H_{19}Cl_2N_3O_4S
It contains a dichloro-benzamide structure linked to a cyano-substituted tetrahydro-benzothiophene moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the benzothiophene core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups : The dichloro and cyano groups are introduced via electrophilic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against pests such as Plutella xylostella (diamondback moth). In a leaf disc assay:

  • LC50 values were determined to assess potency. For instance, a related compound showed an LC50 of 14.67 mg/L compared to fipronil at 27.24 mg/L, indicating superior efficacy against larvae after 24 hours .

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial in evaluating the safety profile of new compounds:

  • Sulforhodamine B assays performed on murine fibroblast cells indicated low cytotoxicity at concentrations up to 30 μM for some derivatives . This suggests potential for therapeutic applications with minimal side effects.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However:

  • Molecular docking studies have suggested interactions with key enzymes involved in metabolic pathways in target organisms . This interaction may lead to inhibition or modulation of these enzymes.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant insecticidal activity against Plutella xylostella with LC50 values lower than standard insecticides .
Study 2Showed low cytotoxicity in mammalian cell lines up to concentrations of 30 μM .
Study 3Molecular docking indicated potential binding sites on metabolic enzymes relevant to pest resistance mechanisms .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

(a) 5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide ()
  • Key differences : The benzamide in the target compound is replaced with a thiophene-2-carboxamide moiety bearing a bromine atom.
  • The thiophene ring introduces π-π stacking variability .
(b) N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ()
  • Key differences: The cyano and methyl groups in the target compound are absent here; instead, a benzoyl group is attached to the tetrahydrobenzothiophene core.
  • Impact : The benzoyl group increases planarity, with dihedral angles between the thiophene and benzene rings reported as 7.1° and 59.0°, influencing crystal packing via weak π-π interactions (centroid separation: 3.9009 Å) .
(c) N-(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide ()
  • Key differences : The dichlorobenzamide is replaced with a benzothiazole-carboxamide group.
Table 1: Comparative Data
Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~405.3 (calculated) 2,4-dichlorobenzamide, cyano, methyl Predicted high rigidity; potential for halogen bonding and hydrogen bonding.
5-Bromo-N-(3-cyano-5-methyl-...)thiophene-2-carboxamide () 381.306 Bromothiophene-carboxamide Enhanced halogen bonding; thiophene π-system may improve stacking interactions .
N-(3-Benzoyl-...)benzamide () ~373.4 Benzoyl, benzamide Planar structure with weak π-π interactions; cyclohexene in envelope conformation .
N-(3-Cyano-5-methyl-...)benzothiazole-2-carboxamide () ~365.5 Benzothiazole-carboxamide Heteroatom-rich; potential for enhanced solubility and bioactivity .

Research Implications

  • Crystallography : Structural insights from and highlight the role of substituents in dictating conformation (e.g., envelope vs. half-chair cyclohexene) and intermolecular interactions, critical for drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves amidation reactions between substituted benzoyl chlorides and amino-heterocyclic precursors. For example, refluxing in absolute ethanol with catalytic glacial acetic acid (4–6 hours) under reduced pressure to isolate the product . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature control to enhance yields. Multi-step protocols, as seen in tetrahydrothieno derivatives, require sequential functionalization of the benzothiophene core .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the benzamide backbone and substituent positions (e.g., 2,4-dichloro groups). Infrared (IR) spectroscopy identifies functional groups like the cyano (-CN) and amide (-CONH-) linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent carriers) or cellular uptake variations. To address this:

  • Normalize data using internal controls (e.g., cytotoxicity assays).
  • Validate targets via knock-out models or competitive binding studies.
  • Compare pharmacokinetic profiles (e.g., logP, plasma stability) to assess bioactivity relevance .
    • Structural analogs with documented antibacterial or enzyme-inhibitory properties suggest prioritizing assays aligned with the compound’s electronic and steric features .

Q. What strategies are effective for troubleshooting low yields in the amidation step during synthesis?

  • Methodological Answer : Low yields often stem from side reactions (e.g., hydrolysis of benzoyl chloride). Mitigation strategies:

  • Use anhydrous conditions and inert atmospheres (N₂/Ar).
  • Employ coupling agents (e.g., HATU, EDCI) to activate the carbonyl group.
  • Monitor reaction progress via TLC or HPLC to terminate at peak conversion .
    • Evidence from triazole syntheses highlights the role of stoichiometric acetic acid in suppressing byproducts .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking predicts binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
  • DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability.
  • MD simulations assess conformational dynamics in biological environments .
    • PubChem-derived InChI and SMILES data enable accurate model building .

Data Analysis & Experimental Design

Q. What experimental controls are critical when evaluating this compound’s biological activity?

  • Methodological Answer :

  • Solvent controls (e.g., DMSO) to rule out carrier effects.
  • Positive controls (e.g., known inhibitors) for assay validation.
  • Negative controls (e.g., scrambled analogs) to confirm specificity.
    • For enzyme assays, include time-course experiments to distinguish between reversible and irreversible inhibition .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks.
  • Monitor degradation via HPLC-MS to identify breakdown products.
  • Use cryoprotectants (e.g., trehalose) for lyophilized formulations if instability is observed .

Advanced Characterization

Q. What crystallographic techniques can elucidate the solid-state behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing motifs. Cambridge Structural Database (CSD) entries for related benzamides provide comparative data . For non-crystalline samples, powder XRD paired with thermal analysis (DSC/TGA) assesses polymorphism .

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